2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
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Description
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H23N3O6 and its molecular weight is 497.507. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide (hereafter referred to as "the compound") has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of the compound based on available literature, focusing on its synthesis, mechanisms of action, and efficacy.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula is as follows:
- Molecular Formula : C₂₂H₂₃N₃O₇
- Molecular Weight : 423.44 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of the compound involves multiple steps that typically include the formation of the benzofuro[3,2-d]pyrimidine core followed by functionalization with benzo[d][1,3]dioxole and acetamide moieties. This synthetic pathway is crucial for obtaining compounds with desired biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example:
- In Vitro Studies : A study showed that compounds with similar structural motifs demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), which were lower than those for the reference drug doxorubicin (IC50 values: 7.46 µM for HepG2) .
- Mechanism of Action : The anticancer mechanisms are primarily attributed to the inhibition of epidermal growth factor receptor (EGFR) pathways and induction of apoptosis through mitochondrial pathways involving proteins like Bax and Bcl-2 .
Cytotoxicity Profile
The cytotoxicity of the compound was evaluated against normal cell lines. Notably, many derivatives exhibited low cytotoxicity (IC50 > 150 µM), indicating a favorable therapeutic index and selective action against cancer cells without significant harm to normal cells .
Case Studies
Several studies have documented the biological effects and mechanisms of related compounds:
- Study on Antiproliferative Activity :
- Molecular Docking Studies :
Data Table
Properties
CAS No. |
892431-46-8 |
---|---|
Molecular Formula |
C28H23N3O6 |
Molecular Weight |
497.507 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3O6/c1-16-9-17(2)11-19(10-16)29-24(32)14-30-25-20-5-3-4-6-21(20)37-26(25)27(33)31(28(30)34)13-18-7-8-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32) |
InChI Key |
SUUOGYXFBRAVGE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)C |
solubility |
not available |
Origin of Product |
United States |
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